3-(3-ethoxyphenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a pyridinylmethylidene group, and a pyrazole-5-carbohydrazide moiety
Preparation Methods
The synthesis of 3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with 4-pyridinecarbohydrazide under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar compounds to 3-(3-ETHOXYPHENYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE include other pyrazole derivatives and hydrazide compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
3-(4-Methoxyphenyl)-N’-[(E)-(pyridin-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
3-(3-Chlorophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide:
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-15-5-3-4-14(10-15)16-11-17(22-21-16)18(24)23-20-12-13-6-8-19-9-7-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
OJXKXEQCTQMJAW-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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